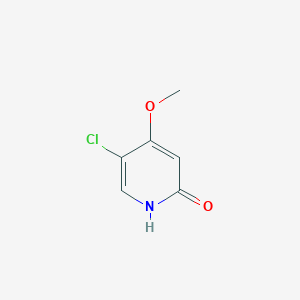

Gimeracil Impurity 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Gimeracil Impurity 7 involves several synthetic routes and reaction conditions. One method starts with 2-hydroxy-4-methoxy-3-cyanopyridine as the initial raw material. This compound undergoes chlorination addition and hydrolysis in a two-step reaction to produce a pre-column crude Gimeracil product. The crude product is then subjected to a series of purification steps involving solvents like chloroform and methanol, followed by crystallization to obtain high-purity Gimeracil .

Another method involves dissolving the crude product in aqueous alkali, followed by decolorization using active carbon and a polar solvent. The pH is then adjusted using an inorganic acid, and the product is crystallized, filtered, washed, and dried to obtain the final Gimeracil product .

Análisis De Reacciones Químicas

Gimeracil Impurity 7 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .

Aplicaciones Científicas De Investigación

Chemical Applications

Gimeracil Impurity 7 serves as a reference standard in analytical chemistry, particularly for the identification and quantification of impurities in pharmaceutical formulations. It plays a crucial role in quality control processes to ensure the safety and efficacy of drugs.

Analytical Methods

- High-Performance Liquid Chromatography (HPLC) : A rapid and selective HPLC method has been developed to assay gimeracil along with other compounds like tegafur and oteracil. The method demonstrated high specificity and stability, making it suitable for routine evaluations in pharmaceutical settings .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique has been validated for the concurrent quantification of gimeracil and its degradation products, showcasing its utility in stability studies and quality assurance .

| Method | Sensitivity | Recovery Rate | Precision |

|---|---|---|---|

| HPLC | LOQ: 0.175 µg/ml (Gimeracil) | 99.730%-100.335% | RSD < 2% |

| LC-MS | LOD: 3:1 ratio | 99.9% (accuracy) | RSD < 2% |

Biological Applications

In biological research, this compound is studied for its potential interactions with various biomolecules, particularly regarding its role in enhancing the therapeutic effects of fluorouracil.

Case Studies

- A study demonstrated that combinations involving gimeracil significantly improved the efficacy of fluorouracil in treating gastrointestinal cancers .

- Another investigation reported that gimeracil's ability to maintain higher levels of fluorouracil could lead to better patient outcomes in chemotherapy regimens .

Pharmaceutical Applications

This compound is critical in the development and optimization of chemotherapeutic regimens.

Drug Formulations

The compound is included in formulations designed to improve patient response rates to cancer therapies. Its role as a stabilizing agent helps ensure that active ingredients remain effective throughout their shelf life.

Quality Control

In pharmaceutical manufacturing, this compound is used to assess the purity of products, ensuring that they meet regulatory standards before reaching consumers .

Mecanismo De Acción

The primary mechanism of action of Gimeracil Impurity 7 involves the inhibition of the enzyme dihydropyrimidine dehydrogenase. This enzyme is responsible for the degradation of Fluorouracil, a chemotherapeutic agent. By inhibiting this enzyme, this compound helps maintain higher concentrations of Fluorouracil in the body, thereby enhancing its therapeutic effects against cancer cells .

Comparación Con Compuestos Similares

Gimeracil Impurity 7 can be compared with other similar compounds such as:

5-chloro-2,4-dihydroxypyridine: Another impurity in the synthesis of Gimeracil, which also inhibits dihydropyrimidine dehydrogenase.

5-chloro-4-hydroxy-2-pyridone: A structurally similar compound with similar inhibitory effects on dihydropyrimidine dehydrogenase.

What sets this compound apart is its specific structural configuration, which may result in unique interactions and effects in biological systems .

Actividad Biológica

Gimeracil Impurity 7 is a compound associated with the anticancer drug combination of Tegafur, Gimeracil, and Oteracil potassium (commonly referred to as S-1). This compound plays a significant role in enhancing the efficacy of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. The biological activity of this compound is primarily linked to its ability to influence metabolic pathways and inhibit specific enzymes involved in drug metabolism.

Overview of Gimeracil and Its Impurities

Gimeracil, also known as CDHP (5-chloro-6-(2-(1H-imidazol-4-yl)-1-methylethyl)-2,4-pyrimidinediamine), functions as a reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-FU. By inhibiting DPD, Gimeracil increases the plasma concentration and prolongs the action of 5-FU, thus enhancing its anticancer effects. This compound is formed during the synthesis of Gimeracil and may exhibit distinct biological properties that warrant investigation.

The primary mechanism through which this compound exerts its biological activity involves:

- Inhibition of DPD : By inhibiting DPD, Gimeracil and its impurities prevent the breakdown of 5-FU, allowing for sustained therapeutic levels in the bloodstream.

- Alteration of Metabolic Pathways : The presence of impurities can affect the pharmacokinetics of the drug combination, potentially leading to altered efficacy and toxicity profiles.

Case Studies and Experimental Data

- In Vivo Studies : Research has shown that combinations involving Gimeracil, including its impurities, can significantly enhance tumor suppression in various cancer models. For instance, in studies involving colorectal cancer xenografts in nude mice, formulations containing Gimeracil demonstrated prolonged anti-tumor activity compared to those without it .

- Cell Proliferation Assays : In vitro studies indicate that this compound may affect cell proliferation rates in cancer cell lines. IC50 values for cell lines treated with formulations including Gimeracil range from 0.214 µM to 24.4 µM, suggesting effective inhibition at low concentrations .

- Toxicology Profiles : Toxicological assessments have highlighted myelosuppression as a primary side effect associated with treatments involving Gimeracil and its impurities. This effect is critical for understanding the safety profile of these compounds in clinical settings .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

5-chloro-4-methoxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMVTNVDGRIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.